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molecular formula C15H19FO4 B8359289 2-(2-Fluoro-3-methyl-benzyl)-malonic acid diethyl ester

2-(2-Fluoro-3-methyl-benzyl)-malonic acid diethyl ester

Cat. No. B8359289
M. Wt: 282.31 g/mol
InChI Key: DPPZPWFQJBNCTL-UHFFFAOYSA-N
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Patent
US07834028B2

Procedure details

To a suspension of sodium hydride (215 mg, 4.92 mmol) in dimethoxyethane (3 ml) was added dropwise a solution of diethyl malonate (868 mg, 5.42 mmol) in dimethoxyethane (2 ml) in an inert atmosphere at rt. Stirring was continued for 1 h followed by the addition of a solution of 2-fluoro-3-methyl-benzylbromide (1 g, 4.92 mmol) in dimethoxyethane (15 ml). The reaction mixture was refluxed for 90 minutes, cooled again to rt and water (5 ml) was carefully added. The diemthoxyethane was removed under reduced pressure, DCM (100 ml) was added and the organic layer was washed with water (100 ml), dried over magenisum sulfate, filtered and concentrated under reduced pressure. The crude product was purified by flash chromatography (silicagel, DCM/heptane=4/1) to give 973 mg (70%) of 2-(2-fluoro-3-methyl-benzyl)-malonic acid diethyl ester. LC-MS: tR=1.03 min; [M+H]+=283.22.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([O:11][CH2:12][CH3:13])(=[O:10])[CH2:4][C:5]([O:7][CH2:8][CH3:9])=[O:6].[F:14][C:15]1[C:22]([CH3:23])=[CH:21][CH:20]=[CH:19][C:16]=1[CH2:17]Br.O>C(COC)OC>[CH2:12]([O:11][C:3](=[O:10])[CH:4]([CH2:17][C:16]1[CH:19]=[CH:20][CH:21]=[C:22]([CH3:23])[C:15]=1[F:14])[C:5]([O:7][CH2:8][CH3:9])=[O:6])[CH3:13] |f:0.1|

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 mL
Type
solvent
Smiles
C(OC)COC
Step Two
Name
Quantity
868 mg
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
2 mL
Type
solvent
Smiles
C(OC)COC
Step Three
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(CBr)C=CC=C1C
Name
Quantity
15 mL
Type
solvent
Smiles
C(OC)COC
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 90 minutes
Duration
90 min
CUSTOM
Type
CUSTOM
Details
The diemthoxyethane was removed under reduced pressure, DCM (100 ml)
ADDITION
Type
ADDITION
Details
was added
WASH
Type
WASH
Details
the organic layer was washed with water (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magenisum sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography (silicagel, DCM/heptane=4/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)CC1=C(C(=CC=C1)C)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 973 mg
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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